molecular formula C15H16ClNO2 B7775724 2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7775724
M. Wt: 277.74 g/mol
InChI Key: RZJQWPKIVQACNN-UHFFFAOYSA-N
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Description

The compound identified as “2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a synthetic chemical known for its potential applications in various scientific fields. This compound is particularly noted for its role as an inhibitor in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves multiple steps, typically starting with the preparation of intermediate compounds through a series of chemical reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to monitor the purity and composition of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Functions as an inhibitor in various biological assays, helping to study enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit or modulate their activity, leading to changes in cellular processes. The pathways involved often include signal transduction cascades and metabolic pathways, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    CID 123456: Another inhibitor with a similar structure but different functional groups, leading to variations in its biological activity.

    CID 789012: Known for its higher potency and selectivity compared to 2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione.

    CID 345678: Exhibits similar inhibitory effects but with a different mechanism of action.

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for certain molecular targets. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloroanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-15(2)7-13(18)10(14(19)8-15)9-17-12-6-4-3-5-11(12)16/h3-6,9,17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJQWPKIVQACNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=CC=C2Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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